Selective α-Glucosidase Inhibition Without α-Amylase Activity: Direct Differentiation from Clinical Dual Inhibitors
Eupenoxide demonstrates selective inhibition of α-glucosidase without affecting α-amylase activity, a critical differentiation from clinical α-glucosidase inhibitors such as acarbose, miglitol, and voglibose, which exhibit dual inhibition of both enzymes [1]. This selective inhibition profile is directly relevant to mitigating the gastrointestinal adverse effects (indigestion, gastric and duodenal ulcers, gastritis) associated with salivary α-amylase inhibition caused by non-selective agents [1]. The study further deduced the specific chemical structure features of eupenoxide responsible for this selective α-glucosidase inhibition, establishing a defined pharmacophore for target engagement [1].
| Evidence Dimension | Enzyme inhibition selectivity (α-glucosidase vs. α-amylase) |
|---|---|
| Target Compound Data | Selective α-glucosidase inhibitor; no α-amylase inhibition |
| Comparator Or Baseline | Acarbose / Miglitol / Voglibose: Dual inhibitors of α-glucosidase and α-amylase |
| Quantified Difference | Qualitative selectivity documented; quantitative IC₅₀ values for eupenoxide against α-glucosidase and α-amylase not publicly available |
| Conditions | In vitro enzyme inhibition assays using endophytic fungus Aspergillus sp. C-1-1 derived (+)-eupenoxide |
Why This Matters
Procurement of eupenoxide over non-selective clinical α-glucosidase inhibitors enables research into selective target engagement without the confounding variable of α-amylase inhibition, directly supporting investigation of gastrointestinal side-effect mitigation strategies.
- [1] Selective α-glucosidase inhibitory activity of (+)-eupenoxide and 3-ketone derivatives produced by the endophytic fungus of Aspergillus sp. J Nat Med. 2025. (Abstract available via Springer Medicine). View Source
